molecular formula C15H21NO4S B14416838 2-Aminoethanol;2-propan-2-ylnaphthalene-1-sulfonic acid CAS No. 85586-85-2

2-Aminoethanol;2-propan-2-ylnaphthalene-1-sulfonic acid

Katalognummer: B14416838
CAS-Nummer: 85586-85-2
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: BAWYTOQUFTYLMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Aminoethanol;2-propan-2-ylnaphthalene-1-sulfonic acid is a compound that combines the properties of both 2-aminoethanol and 2-propan-2-ylnaphthalene-1-sulfonic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoethanol;2-propan-2-ylnaphthalene-1-sulfonic acid typically involves the reaction of 2-aminoethanol with 2-propan-2-ylnaphthalene-1-sulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.

Analyse Chemischer Reaktionen

Types of Reactions

2-Aminoethanol;2-propan-2-ylnaphthalene-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

2-Aminoethanol;2-propan-2-ylnaphthalene-1-sulfonic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Aminoethanol;2-propan-2-ylnaphthalene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Aminoethanol: A simple amino alcohol used in various chemical reactions.

    2-Propan-2-ylnaphthalene-1-sulfonic acid: A sulfonic acid derivative with applications in organic synthesis.

Uniqueness

2-Aminoethanol;2-propan-2-ylnaphthalene-1-sulfonic acid is unique due to its combined properties of both 2-aminoethanol and 2-propan-2-ylnaphthalene-1-sulfonic acid. This combination allows it to participate in a wider range of chemical reactions and applications compared to its individual components.

Eigenschaften

CAS-Nummer

85586-85-2

Molekularformel

C15H21NO4S

Molekulargewicht

311.4 g/mol

IUPAC-Name

2-aminoethanol;2-propan-2-ylnaphthalene-1-sulfonic acid

InChI

InChI=1S/C13H14O3S.C2H7NO/c1-9(2)11-8-7-10-5-3-4-6-12(10)13(11)17(14,15)16;3-1-2-4/h3-9H,1-2H3,(H,14,15,16);4H,1-3H2

InChI-Schlüssel

BAWYTOQUFTYLMG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(C2=CC=CC=C2C=C1)S(=O)(=O)O.C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.